molecular formula C11H14F2N2O2 B1407479 tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate CAS No. 1419221-63-8

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Cat. No. B1407479
M. Wt: 244.24 g/mol
InChI Key: NNHXADRSFAXQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate (TBDC) is a chemical compound that belongs to the family of pyridine derivatives. It is a colorless, crystalline solid with a molecular weight of 243.21 g/mol. TBDC has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, as a reagent for the synthesis of various compounds, and as a catalyst for organic synthesis.

Scientific Research Applications

Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones

This research demonstrates a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. It establishes a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions, enhancing downstream transformations to construct diverse amino pyrimidines (Wang et al., 2022).

Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones

This study outlines a one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. It enables the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Scott, 2006).

Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives

This research explores the lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate. It demonstrates selective lithiation processes, leading to various substituted derivatives with high yields. This study is crucial for understanding regioselective chemical reactions involving pyridine derivatives (Smith et al., 2013).

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1‐tert‐Butyl‐3(5)‐trifluoromethyl‐1H‐pyrazoles

This study presents a synthesis approach for a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The research highlights the impact of reaction media on regioselectivity, demonstrating significant advancements in the field of pyrazole synthesis (Martins et al., 2012).

Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate

This research describes a scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate. It's an important intermediate for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing a practical approach to large-scale production (Li et al., 2012).

Future Directions

For more detailed information, you can refer to the Ambeed product page and the MSDS .

properties

IUPAC Name

tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXADRSFAXQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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